KGA-2727

Description

The Sodium-Glucose Cotransporter 1 (SGLT1) in Physiological and Pathophysiological Contexts

SGLT1 is a high-affinity sodium-glucose cotransporter encoded by the SLC5A1 gene. solvobiotech.comwikipedia.org It is a member of the solute carrier family 5 (SLC5). solvobiotech.com

Physiological Roles of SGLT1 in Intestinal Glucose Absorption and Renal Homeostasis

SGLT1 is predominantly expressed on the apical membrane of enterocytes in the small intestine, where it is primarily responsible for the active absorption of glucose and galactose from the diet. solvobiotech.comwikipedia.orgpatsnap.compatsnap.comnih.govescholarship.org This process is sodium-dependent, utilizing the electrochemical gradient of sodium to transport sugars against their concentration gradient. solvobiotech.comescholarship.org SGLT1 has a high affinity but a low capacity for glucose transport in the intestine. solvobiotech.comnih.gov The absorbed glucose is then transported from the basolateral membrane into the bloodstream by facilitative transporters like GLUT2. nih.gov The expression level of intestinal SGLT1 can be influenced by luminal nutrients, with a high-glucose or high-sodium diet reportedly increasing its expression. nih.gov

While its primary role is in intestinal absorption, SGLT1 is also expressed in the kidney, specifically in the S2 and S3 segments of the late proximal tubule. wikipedia.orgimrpress.comjnephropharmacology.comresearchgate.net In normoglycemic conditions, SGLT1 is responsible for reabsorbing approximately 3-10% of the filtered glucose that escapes reabsorption by SGLT2 in the earlier segments of the proximal tubule. solvobiotech.comwikipedia.orgjnephropharmacology.comresearchgate.netnih.gov This renal SGLT1 activity contributes to preventing glucose loss in the urine. escholarship.org SGLT1 is also expressed in other tissues, including the heart. solvobiotech.compatsnap.compatsnap.comdovepress.comnih.govuib.noresearchgate.netmdpi.comnih.gov

Pathophysiological Relevance of SGLT1 in Diabetes Mellitus and Associated Complications

In diabetic patients, the expression of SGLT1 in the small intestine is reportedly increased, which is thought to contribute to the rapid postprandial rise in blood glucose levels characteristic of diabetes. nih.govimrpress.comescholarship.org This increased intestinal glucose uptake contributes to postprandial hyperglycemia. patsnap.comimrpress.comescholarship.orgpatsnap.com

SGLT1 has also been implicated in the pathophysiology of diabetic cardiomyopathy. dovepress.comnih.govuib.nonih.gov Increased cardiac glucose uptake and SGLT1 expression have been reported in diabetic cardiomyopathy. uib.no Diabetes may upregulate SGLT1, which has been linked to the activation of NADPH oxidase (NOX2) and the production of reactive oxygen species (ROS), potentially facilitating cardiac damage. uib.nonih.gov SGLT1 has also been proposed to contribute to cardiac glycogen accumulation. nih.gov

Mutations or defects in the SGLT1 gene can cause glucose-galactose malabsorption (GGM), a condition characterized by severe diarrhea due to the retention of unabsorbed sugars and water in the intestine. solvobiotech.comnih.govnih.gov

Rationale for Selective SGLT1 Inhibition as a Therapeutic Strategy

Targeting SGLT1 offers a therapeutic strategy to improve glucose homeostasis by reducing dietary glucose absorption in the intestine. escholarship.orgescholarship.orgpatsnap.com By limiting the uptake of glucose from the gut, selective SGLT1 inhibitors can attenuate postprandial glycemic excursions, which are critical in the management of diabetes and in preventing associated complications. patsnap.compatsnap.comescholarship.orgpatsnap.com This mechanism of action is independent of insulin secretion or sensitivity, providing an alternative approach for glycemic control. patsnap.comresearchgate.netwikipedia.orgontosight.ai

Furthermore, inhibiting intestinal glucose absorption may lead to beneficial hormonal responses, such as increased secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone known for its insulinotropic and appetite-suppressing effects. patsnap.compatsnap.comresearchgate.netescholarship.orgahajournals.org This modulation of incretin secretion can provide additional metabolic benefits. patsnap.compatsnap.com

Beyond glycemic control, selective SGLT1 inhibition is being investigated for potential benefits in cardiovascular protection. patsnap.compatsnap.comdovepress.comnih.govuib.noresearchgate.net Inhibition of myocardial SGLT1 may reduce oxidative stress, inflammation, fibrosis, and apoptosis, potentially contributing to improved cardiac function. patsnap.comdovepress.comnih.gov

KGA-2727 as a Pioneering Selective SGLT1 Inhibitor in Preclinical Development

This compound is recognized as a pioneering compound in the development of selective SGLT1 inhibitors. ijbcp.comresearchgate.net It has been investigated in preclinical studies for its potential antidiabetic efficacy. solvobiotech.compatsnap.comdovepress.comnih.govnih.gov

Historical Context and Discovery

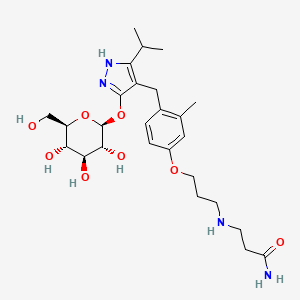

This compound, a compound with a pyrazole-O-glucoside structure, was developed as one of the first selective SGLT1 inhibitors. researchgate.netnih.govnih.gov Its development was reported in 2012 by Kissei Pharmaceutical Co., Ltd. researchgate.netnih.gov The discovery of this compound aimed to identify a compound that could potently and selectively inhibit SGLT1 activity. researchgate.net

Preclinical studies in rodent models demonstrated that this compound inhibited SGLT1 potently and highly selectively in in vitro assays using cells expressing recombinant SGLTs. researchgate.net In a small intestine closed loop absorption test in normal rats, this compound was shown to inhibit the absorption of glucose but not fructose. researchgate.net Oral administration of starch along with this compound in normal rats resulted in an increase in the residual glucose content in the gastrointestinal tract. researchgate.net

Differentiation from Dual SGLT1/SGLT2 and Selective SGLT2 Inhibitors

This compound is distinguished from dual SGLT1/SGLT2 inhibitors and selective SGLT2 inhibitors by its high selectivity for SGLT1. solvobiotech.comwikipedia.orgpatsnap.comnih.govimrpress.comresearchgate.netnih.govnih.govnih.govijbcp.comnih.gov While dual inhibitors like sotagliflozin target both SGLT1 and SGLT2, and selective SGLT2 inhibitors primarily target renal glucose reabsorption, this compound was developed with a focus on selectively inhibiting SGLT1. patsnap.comnih.govnih.govnih.govontosight.ainih.govlondondiabetes.comkidney.org

In vitro studies with this compound showed inhibition constant (Ki) values of 97.4 nM for human SGLT1 and 13600 nM for human SGLT2, indicating a significantly higher selectivity for SGLT1. nih.govphysiology.org This selectivity profile differentiates it from less selective inhibitors like phlorizin, which inhibits both transporters. solvobiotech.comnih.govnih.govnih.gov

Selective SGLT2 inhibitors such as dapagliflozin, empagliflozin, canagliflozin, and ertugliflozin primarily exert their effects by blocking glucose reabsorption in the kidney, leading to increased urinary glucose excretion. wikipedia.orgpatsnap.compatsnap.comresearchgate.netnih.govwikipedia.orgontosight.ailondondiabetes.comkidney.orgnih.govescholarship.orgnih.gov In contrast, this compound's primary mechanism of action is the reduction of intestinal glucose absorption. patsnap.compatsnap.compatsnap.comontosight.ai This difference in target and primary site of action leads to distinct physiological effects and potential therapeutic applications. While SGLT2 inhibitors are associated with significant glucosuria, selective SGLT1 inhibitors like this compound result in less pronounced glucosuria. patsnap.comescholarship.org

Preclinical studies with this compound in streptozotocin-induced diabetic rats showed that it attenuated the elevation of plasma glucose after glucose loading, demonstrating its ability to improve postprandial hyperglycemia. researchgate.netphysiology.org Chronic administration of this compound in Zucker diabetic fatty (ZDF) rats reduced plasma glucose and glycated hemoglobin levels. researchgate.netphysiology.org These findings highlight the potential of selective SGLT1 inhibition, as exemplified by this compound, in managing hyperglycemia by targeting intestinal glucose uptake.

Preclinical data also suggests that this compound may offer cardioprotective effects independent of its glucose-lowering effects. dovepress.com In mice, this compound inhibited cardiomyocyte hypertrophy gene expression, attenuated myocardial fibrosis, and improved left ventricular function, without significant differences in blood glucose levels. dovepress.com This suggests that the cardiac benefits of this compound may be mediated by directly inhibiting SGLT1 in the heart. dovepress.com

The development of this compound and other selective SGLT1 inhibitors represents an effort to harness the therapeutic potential of targeting intestinal glucose absorption and other potential SGLT1-mediated effects, offering a complementary or alternative approach to existing SGLT inhibitor therapies. patsnap.compatsnap.compatsnap.com

Propriétés

IUPAC Name |

3-[3-[3-methyl-4-[[5-propan-2-yl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-pyrazol-4-yl]methyl]phenoxy]propylamino]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40N4O8/c1-14(2)21-18(25(30-29-21)38-26-24(35)23(34)22(33)19(13-31)37-26)12-16-5-6-17(11-15(16)3)36-10-4-8-28-9-7-20(27)32/h5-6,11,14,19,22-24,26,28,31,33-35H,4,7-10,12-13H2,1-3H3,(H2,27,32)(H,29,30)/t19-,22-,23+,24-,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDBARDSTXONTFS-MNDUUMEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCCNCCC(=O)N)CC2=C(NN=C2OC3C(C(C(C(O3)CO)O)O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)OCCCNCCC(=O)N)CC2=C(NN=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201105269 | |

| Record name | 3-[[3-[4-[[3-(β-D-Glucopyranosyloxy)-5-(1-methylethyl)-1H-pyrazol-4-yl]methyl]-3-methylphenoxy]propyl]amino]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201105269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666842-36-0 | |

| Record name | 3-[[3-[4-[[3-(β-D-Glucopyranosyloxy)-5-(1-methylethyl)-1H-pyrazol-4-yl]methyl]-3-methylphenoxy]propyl]amino]propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=666842-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[3-[4-[[3-(β-D-Glucopyranosyloxy)-5-(1-methylethyl)-1H-pyrazol-4-yl]methyl]-3-methylphenoxy]propyl]amino]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201105269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Cellular Pharmacology of Kga-2727

Target Binding and Inhibition Characteristics

KGA-2727 demonstrates potent inhibitory effects on SGLT1, the high-affinity sodium-glucose cotransporter. bocsci.comselleckchem.commedchemexpress.comresearchgate.net

Inhibition Constants (Ki) for Human and Rat SGLT1

Studies have determined the inhibition constants (Ki) of this compound for both human and rat SGLT1. The Ki value for human SGLT1 is reported as 97.4 nM. selleckchem.commedchemexpress.combiorbyt.commedchemexpress.com For rat SGLT1, the Ki value is lower, at 43.5 nM, indicating a higher affinity in rats compared to humans. selleckchem.commedchemexpress.combiorbyt.commedchemexpress.com

| Species | Target | Ki (nM) |

| Human | SGLT1 | 97.4 |

| Rat | SGLT1 | 43.5 |

Competitive Inhibition Mechanism of SGLT1

Research indicates that this compound inhibits SGLT1 in a competitive manner. bocsci.commedchemexpress.commedchemexpress.com Dixon plot analysis has shown good linearity for this compound with both human and rat SGLT1, supporting a competitive inhibition mechanism. medchemexpress.commedchemexpress.com this compound dose-dependently inhibits the uptake of Methyl-D-glucopyranoside (AMG) by SGLT1. bocsci.commedchemexpress.commedchemexpress.com

Selectivity Profile Against Other Glucose Transporters

A key characteristic of this compound is its selectivity for SGLT1 over other glucose transporters, notably SGLT2 and GLUT5. bocsci.comselleckchem.comresearchgate.net

Differential Inhibition of SGLT2

This compound exhibits significantly lower potency against SGLT2 compared to SGLT1. The selectivity ratios (Ki for SGLT2/Ki for SGLT1) highlight this difference. The human selectivity ratio is approximately 140, while the rat selectivity ratio is around 390. selleckchem.commedchemexpress.combiorbyt.commedchemexpress.com This indicates that this compound is considerably more selective for SGLT1 than SGLT2 in both species. The Ki value for human SGLT2 is reported as 13,600 nM. bocsci.comescholarship.org

| Species | Target | Ki (nM) | Selectivity Ratio (SGLT2/SGLT1) |

| Human | SGLT2 | 13,600 | 140 |

| Rat | SGLT2 | - | 390 |

Absence of Inhibition on Fructose (GLUT5) Absorption

Studies in rats have demonstrated that this compound does not inhibit the absorption of fructose. bocsci.comselleckchem.comresearchgate.netresearchgate.netcambridge.orgcambridge.org In small intestine closed loop absorption tests in normal rats, this compound specifically inhibited glucose absorption but had no effect on fructose absorption. bocsci.comselleckchem.comresearchgate.netresearchgate.net Furthermore, in rats fed a high-fructose diet to upregulate GLUT5, this compound did not affect the plasma concentrations of rare sugars absorbed via GLUT5, confirming its lack of inhibitory effect on GLUT5-mediated transport. researchgate.netcambridge.orgcambridge.org This selective action underscores that this compound targets SGLT1 without impacting fructose absorption mediated by GLUT5. bocsci.comresearchgate.netcambridge.org

Cellular Expression and Functional Impact on SGLT1-Mediated Glucose Transport

SGLT1 is primarily expressed on the apical membrane of enterocytes in the small intestine, where it plays a crucial role in the absorption of glucose and galactose from the diet. solvobiotech.comimrpress.comimrpress.com It is also found in the kidney, heart, and salivary glands. solvobiotech.com this compound has been shown to efficiently block the function of SGLT1 in cells overexpressing the transporter in in vitro assays. selleckchem.comresearchgate.netsolvobiotech.com By inhibiting SGLT1, this compound reduces intestinal glucose absorption. bocsci.comselleckchem.comresearchgate.netimrpress.comphysiology.orguib.no This leads to an increase in the residual glucose content in the gastrointestinal tract after oral intake of carbohydrates. bocsci.comresearchgate.net In animal models, this inhibition of intestinal glucose absorption by this compound has been shown to attenuate the elevation of plasma glucose levels after glucose loading, contributing to improved postprandial hyperglycemia. bocsci.commedchemexpress.comresearchgate.netmedchemexpress.comuib.no The functional impact extends beyond glucose absorption, as SGLT1 inhibition by this compound in rats also decreased incremental glucose, insulin, and gastric inhibitory peptide (GIP) concentrations during a standard meal. physiology.org Conversely, total glucagon-like peptide-1 (GLP-1) concentrations were significantly increased in humans treated with a selective SGLT1 inhibitor, suggesting that SGLT1 inhibition can enhance GLP-1 secretion. physiology.org

In Vitro Studies Using Recombinant SGLTs and Cell Lines

In vitro assays utilizing cells transiently expressing recombinant SGLTs have demonstrated that this compound is a potent and highly selective inhibitor of SGLT1. researchgate.netnih.govcapes.gov.brselleckchem.comselleckchem.com Studies using COS-7 cells transfected with plasmids expressing human or rat SGLTs were conducted to assess the inhibitory effects of this compound. selleckchem.comselleckchem.com These experiments involved measuring the uptake of methyl-α-D-[U-14C]glucopyranoside (AMG) in the presence of varying concentrations of this compound to determine Ki values. researchgate.netselleckchem.comselleckchem.com

This compound exhibits high affinity for both human and rat SGLT1. The reported Ki values are 97.4 nM for human SGLT1 and 43.5 nM for rat SGLT1. selleckchem.comselleckchem.commedchemexpress.comlifetechindia.comchemsrc.com The compound demonstrates significant selectivity for SGLT1 over SGLT2. The selectivity ratios (Ki for SGLT2 / Ki for SGLT1) for this compound are 140 for human SGLT1 and 390 for rat SGLT1. selleckchem.comselleckchem.commedchemexpress.comlifetechindia.com

Dixon plot analysis of this compound's action against human SGLT1 and SGLT2 has shown good linearity, indicating that this compound inhibits these transporters in a competitive manner. medchemexpress.comlifetechindia.comchemsrc.combocsci.com

The following table summarizes the Ki values and selectivity ratios of this compound for human and rat SGLT1 and SGLT2:

| Species | Target | Ki (nM) | Selectivity Ratio (Ki SGLT2 / Ki SGLT1) |

| Human | SGLT1 | 97.4 | 140 |

| Human | SGLT2 | >10000 | - |

| Rat | SGLT1 | 43.5 | 390 |

| Rat | SGLT2 | >10000 | - |

Note: Ki values for SGLT2 are estimated to be >10000 nM based on the selectivity ratios.

Impact on Methyl-D-glucopyranoside (AMG) Uptake

This compound has been shown to dose-dependently inhibit the uptake of Methyl-D-glucopyranoside (AMG) by both SGLT1 and SGLT2 in in vitro settings. medchemexpress.comlifetechindia.comchemsrc.combocsci.com This inhibitory effect on AMG uptake is a key measure used in cell-based assays to determine the potency and selectivity of SGLT inhibitors. selleckchem.comselleckchem.comresearchgate.netacs.orgmedchemexpress.com

In experiments using COS-7 cells transiently expressing recombinant human or rat SGLTs, AMG uptake was measured at concentrations of 0.3 or 1 mM in the presence of various concentrations of this compound to calculate Ki values. researchgate.netselleckchem.comselleckchem.comresearchgate.net The dose-dependent inhibition of AMG uptake by this compound further supports its role as an inhibitor of SGLT-mediated glucose transport. medchemexpress.comlifetechindia.comchemsrc.combocsci.com

| Compound | Target | Effect on AMG Uptake |

| This compound | SGLT1 | Dose-dependent inhibition medchemexpress.comlifetechindia.comchemsrc.combocsci.com |

| This compound | SGLT2 | Dose-dependent inhibition medchemexpress.comlifetechindia.comchemsrc.combocsci.com |

Note: While this compound inhibits both SGLT1 and SGLT2 in AMG uptake assays, its significantly lower Ki values and higher selectivity ratios demonstrate a much greater potency and selectivity for SGLT1. selleckchem.comselleckchem.commedchemexpress.comlifetechindia.com

Renal and Cardioprotective Actions of Kga-2727

Renal Homeostasis and Functional Impact

KGA-2727 has demonstrated effects on renal function and structure, contributing to the maintenance of renal homeostasis. Studies in animal models have provided insights into its impact on glucose excretion and kidney morphology.

Improved Morphological Changes of Renal Distal Tubules

In addition to reducing urinary glucose excretion, this compound treatment in ZDF rats has been associated with improved morphological changes in the renal distal tubules. researchgate.netnih.govselleckchem.commedchemexpress.comcapes.gov.brambeed.cn This suggests a protective effect on the structure of this part of the nephron in diabetic conditions.

Impact on Tubuloglomerular Feedback (TGF) and Glomerular Hyperfiltration

This compound has been shown to influence tubuloglomerular feedback (TGF) and glomerular hyperfiltration, a common feature in early diabetes considered a risk factor for diabetic nephropathy. bocsci.comnih.govnih.govresearchgate.netresearchgate.net Studies have indicated that this compound can block the inhibitory effect of luminal glucose on the TGF response in isolated perfused juxtaglomerular apparatus (JGA) from mouse kidneys. nih.govnih.gov This action helps to restore TGF and prevent hyperglycemia-induced glomerular hyperfiltration. nih.gov

Interaction with Neuronal Nitric Oxide Synthase 1 (NOS1) Pathway in the Macula Densa

Research has identified an interaction between this compound and the neuronal nitric oxide synthase 1 (NOS1) pathway in the macula densa. bocsci.comnih.govnih.govresearchgate.netresearchgate.netnih.govrenalfellow.org The macula densa, located in the distal tubule, plays a key role in regulating GFR through TGF. nih.govrenalfellow.org Studies suggest that in hyperglycemic conditions, increases in luminal glucose at the macula densa can upregulate the expression and activity of NOS1 via SGLT1, which blunts the TGF response and promotes glomerular hyperfiltration. bocsci.comnih.govnih.govresearchgate.netresearchgate.net this compound, as a selective SGLT1 inhibitor, has been shown to block glucose-induced NO generation at the macula densa and the subsequent inhibition of TGF. nih.govnih.gov This indicates that this compound interferes with this specific pathway, contributing to the prevention of hyperglycemia-induced hyperfiltration. nih.govnih.govresearchgate.netresearchgate.net

Myocardial Protection and Remodeling Prevention

Investigations into this compound have also revealed protective effects on the myocardium, particularly in the context of injury and subsequent remodeling.

Protective Effects Against Myocardial Infarction-Induced Ventricular Remodeling and Heart Failure

Pretreatment with this compound has demonstrated protective effects against myocardial infarction (MI)-induced ventricular remodeling and heart failure in mice. bocsci.commdpi.comfrontiersin.orgnih.govfrontiersin.orgimrpress.comdovepress.comresearchgate.netnih.gov Following MI induced by left anterior descending coronary artery ligation in mice, this compound treatment significantly improved left ventricular fractional shortening (LVFS), a measure of cardiac function. nih.gov It also inhibited increases in cardiomyocyte diameter and the gene expression of markers associated with cardiac hypertrophy and stress, such as ANP, BNP, β-MHC, and IL-18, in the left ventricles of MI mice. nih.govimrpress.com Furthermore, this compound decreased myocardial fibrosis and the upregulation of related gene expressions (CTGF and MMP-3) in the left ventricle after MI. bocsci.commdpi.com These findings suggest that this compound pretreatment protects against MI-induced left ventricular remodeling, potentially through SGLT1 blockade. bocsci.commdpi.comnih.gov This protective effect may offer a new pharmacological approach for ischemia-induced cardiomyopathy. bocsci.commdpi.comnih.govfrontiersin.org

Data Tables

| Renal Effect | Observation in ZDF Rats Treated with this compound | Source(s) |

| Urinary Glucose Excretion | Reduced | researchgate.netnih.govselleckchem.commedchemexpress.comcapes.gov.brambeed.cn |

| Renal Distal Tubule Morphology | Improved morphological changes | researchgate.netnih.govselleckchem.commedchemexpress.comcapes.gov.brambeed.cn |

| Cardiac Effect in MI Mice Treated with this compound | Observation | Source(s) |

| Left Ventricular Fractional Shortening (LVFS) | Significantly improved | nih.gov |

| Cardiomyocyte Diameter | Increase inhibited | nih.govimrpress.com |

| Myocardial Fibrosis | Decreased | bocsci.commdpi.com |

| ANP, BNP, β-MHC, IL-18 Gene Expression | Increase inhibited | nih.govimrpress.com |

| CTGF and MMP-3 Gene Expression | Upregulation decreased | bocsci.commdpi.com |

Attenuation of Cardiomyocyte Hypertrophy and Myocardial Fibrosis

Studies have shown that this compound can mitigate cardiomyocyte hypertrophy and myocardial fibrosis. In a mouse model of myocardial infarction (MI) induced by left anterior descending coronary artery (LAD) ligation, this compound administration inhibited the increase in cardiomyocyte diameter and reduced myocardial fibrosis in the left ventricle mdpi.comresearchgate.net. Elevated gene expressions of markers associated with hypertrophy, such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC), were observed in LAD-ligated mice, and this compound treatment inhibited these increases mdpi.comresearchgate.net. Furthermore, this compound decreased the upregulation of connective tissue growth factor (CTGF) and matrix metalloproteinase-3 (MMP-3) gene expressions in the left ventricle, which are associated with fibrosis researchgate.net.

The protective effects of this compound on hypertrophy and fibrosis appear to be linked to its selective SGLT1 blockade nih.gov. SGLT1 expression itself has been shown to be upregulated in conditions of cardiac hypertrophy and ischemia nih.govjst.go.jp. Transgenic expression of SGLT1 is associated with increased cardiomyocyte size and interstitial fibrosis in mouse hearts subjected to ischemia nih.gov. Conversely, SGLT1 knockdown has been shown to protect the heart from ischemic-reperfusion injury nih.gov.

Cellular Mechanisms in Cardiac Tissues

The cardioprotective effects of this compound are mediated through several cellular mechanisms within cardiac tissues, many of which are linked to its role as an SGLT1 inhibitor.

Influence on Cardiac Reactive Oxygen Species (ROS) Formation

Cardiac inhibition of SGLT1, including through the use of this compound, has been shown to have beneficial effects on cardiac reactive oxygen species (ROS) formation nih.govresearchgate.net. High glucose levels can promote oxidative stress in cardiomyocytes through SGLT1-mediated signaling pathways nih.govresearchgate.net. Inhibition of SGLT1 can alleviate oxidative stress to some extent, thereby protecting cardiomyocytes from injury dovepress.com. Studies have indicated that high glucose upregulates SGLT1 expression in cardiomyocytes, leading to increased sodium entry and subsequent calcium overload via the sodium-calcium exchanger (NCX), which can promote oxidative stress dovepress.com.

Impact on Cardiac Glycogen Accumulation

Cardiac inhibition of SGLT1 may also have beneficial effects on cardiac glycogen accumulation nih.govresearchgate.net. While the precise mechanisms by which this compound influences cardiac glycogen are not extensively detailed in the provided snippets, the general understanding is that SGLT1's role in glucose transport can influence intracellular glucose metabolism, and its inhibition might therefore impact glycogen synthesis or breakdown.

Modulation of Apoptosis Pathways (e.g., JNK and p38 MAPK) in Diabetic Cardiomyopathy

This compound, as a selective SGLT1 inhibitor, has been implicated in modulating apoptosis pathways in diabetic cardiomyopathy (DCM) tsim.org.twdntb.gov.ua. Apoptosis is a significant factor in the development of DCM nih.govscispace.comfrontiersin.org. Studies suggest that SGLT1 inhibition can attenuate apoptosis in DCM, potentially via the JNK and p38 MAPK pathways tsim.org.twdntb.gov.uamdpi.comnih.gov. JNK and p38 MAPK are known to be major intermediates of apoptosis in DCM nih.gov. Research has shown that in diabetic rat hearts treated with an SGLT1 inhibitor, the phosphorylation of JNK and p38 MAPK was significantly decreased nih.gov. This suggests that this compound's inhibitory effect on SGLT1 can interfere with these pro-apoptotic signaling cascades.

Role in Ischemia/Reperfusion Injury

This compound has demonstrated protective effects against myocardial ischemia-reperfusion (I/R) injury nih.govtsim.org.tw. Pretreatment with this compound, a selective SGLT1 inhibitor, has been shown to protect against cardiac remodeling and heart failure in mice following LAD coronary artery occlusion, a model of MI which involves ischemia nih.govnih.gov. SGLT1 expression is upregulated in human myocardial tissue under ischemic conditions nih.gov. SGLT1 knockdown has also been shown to protect the heart from ischemic-reperfusion injury in mice nih.gov. These findings support the notion that inhibiting SGLT1 with compounds like this compound can be beneficial in the context of myocardial ischemia and subsequent reperfusion.

Influence on Inflammatory and Fibrotic Pathways in Cardiovascular Disease

This compound's influence on inflammatory and fibrotic pathways in cardiovascular disease is primarily mediated through its effect on SGLT1. SGLT1 expression is associated with pathological processes such as cardiac oxidative stress, inflammation, and fibrosis researchgate.net. Inhibition of SGLT1 can potentially reduce the inflammatory response in cardiomyocytes scispace.com.

Myocardial fibrosis, a key component of cardiovascular remodeling, involves the increased deposition of collagen and is influenced by various signaling pathways, including those related to inflammation nih.govimrpress.com. By attenuating myocardial fibrosis, as demonstrated in MI models, this compound indirectly influences these fibrotic pathways mdpi.comresearchgate.net. While specific details on this compound's direct impact on inflammatory markers or pathways (beyond the general association of SGLT1 inhibition with reduced inflammation) are limited in the provided snippets, its demonstrated effect on reducing fibrosis and improving cardiac remodeling in the context of injury suggests an influence on the complex interplay between inflammation and fibrosis in cardiovascular disease.

Summary of this compound's Effects on Cardiac Parameters

| Parameter | Effect of this compound Treatment (in MI mouse model) | Supporting Evidence |

| LV Fractional Shortening | Improved | mdpi.com |

| Cardiomyocyte Diameter | Inhibited Increase | mdpi.comresearchgate.net |

| LV Gene Expression (ANP) | Inhibited Increase | mdpi.comresearchgate.net |

| LV Gene Expression (BNP) | Inhibited Increase | mdpi.comresearchgate.net |

| LV Gene Expression (β-MHC) | Inhibited Increase | mdpi.comresearchgate.net |

| Myocardial Fibrosis | Decreased | mdpi.comresearchgate.net |

| LV Gene Expression (CTGF) | Decreased | researchgate.net |

| LV Gene Expression (MMP-3) | Decreased | researchgate.net |

Influence on Apoptosis Pathways in Diabetic Cardiomyopathy

| Pathway | Effect of SGLT1 Inhibition (including this compound) | Supporting Evidence |

| JNK Pathway | Attenuated Apoptosis, Decreased Phosphorylation | tsim.org.twdntb.gov.uanih.gov |

| p38 MAPK Pathway | Attenuated Apoptosis, Decreased Phosphorylation | tsim.org.twdntb.gov.uanih.gov |

Modulation of Matrix Metalloproteinase-2 (MMP-2) Expression

Matrix metalloproteinase-2 (MMP-2), also known as gelatinase A, is an enzyme involved in the degradation of extracellular matrix components, playing a significant role in tissue remodeling, including the pathological processes observed in cardiac fibrosis and ventricular remodeling following myocardial injury. Upregulation and activation of MMP-2 have been implicated in the progression of various cardiovascular diseases.

Research has indicated a connection between sodium-glucose co-transporter 1 (SGLT1) and MMP-2 expression in the context of high glucose conditions. Studies have shown that high glucose levels can induce an increase in MMP-2 expression in human cardiac fibroblasts, a process linked to the upregulation of SGLT1 wikipedia.orgguidetopharmacology.orgguidetopharmacology.org. This suggests that inhibiting SGLT1 could potentially influence MMP-2 levels or activity.

This compound is a selective inhibitor of SGLT1 mims.comfoliamedica.bgnih.gov. Investigations into the cardioprotective effects of this compound have included examining its impact on markers of cardiac remodeling, such as matrix metalloproteinases, in relevant animal models. In a study utilizing a mouse model of myocardial infarction (MI) induced by left anterior descending coronary artery (LAD) ligation, the effects of this compound pretreatment on ventricular remodeling and heart failure were assessed mims.comfoliamedica.bgnih.gov.

The study evaluated the gene expression levels of various factors involved in cardiac remodeling, including MMP-2 and MMP-3, in the left ventricles of these mice. The findings indicated that while myocardial infarction led to increased gene expression of both collagen 1 and MMP-2, pretreatment with this compound did not inhibit these increases in the LAD-ligated mouse left ventricles mims.com.

In contrast to its effect on MMP-2 gene expression, this compound pretreatment did demonstrate an inhibitory effect on the increased gene expression of MMP-3 in the LAD-ligated left ventricles mims.comfoliamedica.bgnih.gov. MMP-3 (stromelysin-1) also contributes to extracellular matrix degradation and is involved in cardiac remodeling. The reduction in MMP-3 gene expression by this compound may contribute to the observed protective effects against left ventricular contractile dysfunction in this MI model mims.com.

The following table summarizes the findings related to MMP-2 and MMP-3 gene expression in the mouse myocardial infarction model with and without this compound treatment:

| Group | MMP-2 Gene Expression | MMP-3 Gene Expression |

| Sham-operated Mice | Baseline | Baseline |

| LAD-ligated Mice (MI) | Increased | Increased |

| LAD-ligated Mice + this compound | No Inhibition | Decreased |

This data indicates that while this compound did not directly modulate MMP-2 gene expression in this experimental setting, its impact on other matrix-remodeling enzymes like MMP-3 suggests a complex influence on the extracellular matrix environment in the context of cardioprotection.

Translational Significance and Comparative Analysis of Kga-2727

Comparison with Other SGLT1 Inhibitors (e.g., GSK-1614235, Mizagliflozin)

KGA-2727 is recognized as an early selective SGLT1 inhibitor with a pyrazole-O-glucoside structure. nih.govnih.gov GSK-1614235 (also known as Mizagliflozin, DSP-3235, or KGA-3235) is another selective SGLT1 inhibitor. nih.govtargetmol.com

In terms of selectivity, this compound has shown selectivity ratios (Ki for SGLT2/Ki for SGLT1) of 140 for human SGLT1 and 390 for rat SGLT1 in vitro. selleckchem.com Mizagliflozin is reported to be 303 times more selective for human SGLT1 than for SGLT2, with a Ki value of 27 nM for human SGLT1. targetmol.com GSK-1614235, described as an analog to this compound, has inhibitory constants of 27 nM for human SGLT1 and 8170 nM for human SGLT2, indicating high selectivity for SGLT1. nih.gov

Preclinical studies in rats have assessed the translation of SGLT1 inhibitor effects from rats to normal human physiology, comparing this compound and GSK-1614235. physiology.org Both this compound and GSK-1614235 have been shown to block intestinal glucose absorption and reduce GIP secretion in rats, suggesting the critical role of SGLT1 glucose transport for GIP release. physiology.org In humans, GSK-1614235 has been shown to reduce incremental concentrations of insulin, C-peptide, and GIP, while significantly increasing total GLP-1 concentrations. physiology.org

In rodent models, this compound has been reported to increase plasma GLP-1 dose-dependently in ZDF mice. nih.govresearchgate.net Mizagliflozin has been investigated in clinical trials for functional constipation, with observed gastrointestinal adverse effects including diarrhea and abdominal distention. dovepress.comnih.gov While this compound is still in preclinical studies, sotagliflozin, a dual SGLT1/SGLT2 inhibitor, has been noted as well-tolerated with no evidence of increased gastrointestinal side effects in some studies. dovepress.comnih.gov

Here is a comparison of the selectivity data:

| Compound | Human SGLT1 Ki (nM) | Human SGLT2 Ki (nM) | Selectivity Ratio (SGLT2/SGLT1) |

| This compound | 97.4 selleckchem.com | 13600 nih.gov | 140 selleckchem.com |

| Mizagliflozin | 27 targetmol.com | - | >303 targetmol.com |

| GSK-1614235 | 27 nih.gov | 8170 nih.gov | 303 nih.gov |

Note: Data for Mizagliflozin's human SGLT2 Ki was not consistently available across the provided sources, but its high selectivity ratio is reported.

Comparison with Dual SGLT1/SGLT2 Inhibitors (e.g., Sotagliflozin, Canagliflozin)

Dual SGLT1/SGLT2 inhibitors, such as sotagliflozin and canagliflozin, target both SGLT1 in the intestine and SGLT2 in the kidney. dovepress.comnih.govresearchgate.net This dual mechanism aims to reduce glucose absorption from the diet via SGLT1 inhibition and increase glucose excretion in the urine via SGLT2 inhibition. nih.govnih.gov Selective SGLT1 inhibitors like this compound primarily focus on the intestinal mechanism. nih.govcapes.gov.brnih.gov

Canagliflozin is described as a mixed SGLT1 and SGLT2 inhibitor, with a greater potency towards SGLT2 inhibition. researchgate.netuib.no Sotagliflozin is also a dual inhibitor with greater potency towards SGLT2. uib.no

Research findings indicate that selective SGLT1 inhibitors like this compound can improve postprandial hyperglycemia by inhibiting intestinal glucose absorption. nih.govcapes.gov.brnih.gov In rodent models, this compound treatment reduced plasma glucose and glycated hemoglobin levels and improved postprandial hyperglycemia. nih.govcapes.gov.br Chronic treatment with this compound also preserved glucose-stimulated insulin secretion and increased GLP-1 levels in the portal vein in ZDF rats. nih.govcapes.gov.brselleckchem.com

Dual inhibitors like sotagliflozin have shown benefits in clinical trials, reducing the risk of cardiovascular death and hospitalizations for heart failure in patients with type 2 diabetes and chronic kidney disease or recent worsening heart failure. dovepress.comnih.gov While the cardiovascular benefits of SGLT2 inhibitors are well-established, the contribution of SGLT1 inhibition to the cardiovascular outcomes observed with dual inhibitors like sotagliflozin is an area of ongoing investigation. dovepress.comnih.gov Some research suggests that the cardiovascular protection of SGLT2 inhibitors may, in part, be due to moderate SGLT1 inhibitory effects. dovepress.comnih.gov

A key difference in the proposed mechanisms lies in the primary site of action for glucose lowering. Selective SGLT1 inhibitors target intestinal glucose absorption, while SGLT2 inhibitors primarily target renal glucose reabsorption. nih.gov Dual inhibitors combine both approaches.

Implications for Novel Therapeutic Strategies in Diabetes and Cardiovascular Disease

The translational research on this compound and other SGLT1 inhibitors suggests novel therapeutic strategies for both diabetes and cardiovascular disease.

In diabetes, selective SGLT1 inhibition offers a mechanism to specifically target postprandial hyperglycemia, a significant risk factor for diabetic complications. nih.gov By slowing intestinal glucose absorption, SGLT1 inhibitors can attenuate the post-meal rise in blood glucose. nih.govcapes.gov.brnih.gov The observed increase in GLP-1 levels with this compound in rodent models also points to a potential incretin-based mechanism contributing to improved glycemic control. nih.govcapes.gov.brselleckchem.comnih.govresearchgate.net

Beyond glycemic control, emerging evidence highlights the potential cardiovascular benefits of SGLT1 inhibition. SGLT1 is expressed in the myocardium, and its expression is increased in conditions like myocardial infarction and diabetic cardiomyopathy. dovepress.comimrpress.comnih.govnih.gov Preclinical studies with this compound have shown promising results in mitigating ventricular remodeling and preventing increases in cardiomyocyte size and markers of cardiac stress in murine models of myocardial infarction. dovepress.comnih.govimrpress.comnih.gov This suggests a direct cardioprotective effect of selective SGLT1 inhibition, potentially independent of its glucose-lowering effects. dovepress.comnih.gov

The findings with this compound and other SGLT1 inhibitors, alongside the cardiovascular benefits observed with dual SGLT1/SGLT2 inhibitors like sotagliflozin, support the investigation of SGLT1 as a therapeutic target for cardiovascular disease, particularly in the context of diabetes. dovepress.comnih.govresearchgate.netimrpress.com The potential mechanisms for cardiovascular protection may involve reducing glucose uptake into cardiomyocytes, attenuating oxidative stress, and influencing cardiac remodeling pathways. dovepress.comnih.gov

The development of selective SGLT1 inhibitors like this compound represents a distinct therapeutic approach compared to the established SGLT2 inhibitors and dual inhibitors. Further research is needed to fully elucidate the clinical potential of selective SGLT1 inhibition for managing diabetes and improving cardiovascular outcomes.

Advanced Research Methodologies Applied to Kga-2727 Investigations

In Vitro Assays for Transporter Inhibition and Selectivity

In vitro studies are crucial for determining the direct effects of KGA-2727 on glucose transporters and establishing its selectivity profile. These assays provide fundamental data on the compound's interaction with its target proteins.

Use of Cell Lines Expressing Recombinant SGLTs

A primary method for evaluating the inhibitory effects of this compound involves the use of cell lines that transiently express recombinant human or rat SGLT1 and SGLT2. COS-7 cells have been utilized for this purpose. In these experiments, cells are transfected with plasmids encoding the respective SGLTs. selleckchem.comselleckchem.comcapes.gov.br After transfection, the uptake of a glucose analog, such as methyl-D-glucopyranoside (AMG), is measured in the presence of varying concentrations of this compound. selleckchem.comselleckchem.com This allows for the assessment of this compound's ability to inhibit glucose uptake mediated by these specific transporters. This compound has been shown to potently and highly selectively inhibit SGLT1 in such in vitro assays. selleckchem.comcapes.gov.brresearchgate.net

Kinetic Analysis Techniques (e.g., Dixon Plot)

Kinetic analysis techniques, such as the Dixon plot, are employed to further characterize the nature of this compound's inhibition of SGLT activity and to determine inhibition constant (Ki) values. researchgate.netresearchgate.net The Dixon plot involves measuring the reaction rate (e.g., AMG uptake) at different concentrations of both the substrate (AMG) and the inhibitor (this compound). researchgate.net By analyzing the resulting plot, researchers can determine the type of inhibition (e.g., competitive, non-competitive) and calculate the Ki values for this compound against specific SGLTs. Studies using Dixon plot analysis have demonstrated good linearity for this compound action against human SGLT1 and SGLT2. researchgate.netresearchgate.net this compound has been reported to have Ki values of 97.4 nM for human SGLT1 and 43.5 nM for rat SGLT1. selleckchem.comselleckchem.com Its selectivity ratios (Ki for SGLT2/Ki for SGLT1) have been reported as 140 for human SGLTs and 390 for rat SGLTs, indicating a notable selectivity for SGLT1 over SGLT2. selleckchem.comselleckchem.com

In Vitro Inhibition Data for this compound

| Target | Species | Ki (nM) | Selectivity Ratio (vs SGLT1) |

| SGLT1 | Human | 97.4 | 1 |

| SGLT1 | Rat | 43.5 | 1 |

| SGLT2 | Human | 13,600 | 140 |

| SGLT2 | Rat | - | 390 |

In Vivo Animal Models for Metabolic and Cardiorenal Disease Phenotyping

In vivo studies using animal models are essential for evaluating the effects of this compound in a complex biological system and assessing its potential therapeutic efficacy in conditions mimicking human diseases.

Rodent Models of Induced Diabetes (e.g., Streptozotocin-induced)

Streptozotocin (STZ)-induced diabetic rats are a commonly used model for type 1 diabetes, characterized by the destruction of pancreatic beta cells and subsequent insulin deficiency. uib.no In studies with this compound, STZ-induced diabetic rats have been used to evaluate the compound's impact on glucose homeostasis, particularly postprandial hyperglycemia. selleckchem.comcapes.gov.brresearchgate.netnih.gov Oral glucose tolerance tests (OGTT) are typically performed in this model. researchgate.netuib.no this compound has been shown to attenuate the elevation of plasma glucose after glucose loading in STZ-induced diabetic rats, indicating an improvement in postprandial hyperglycemia. selleckchem.comcapes.gov.brresearchgate.netnih.gov

Genetic Models of Diabetes (e.g., Zucker Diabetic Fatty rats)

Zucker Diabetic Fatty (ZDF) rats are a widely used genetic model that spontaneously develops type 2 diabetes, exhibiting characteristics such as insulin resistance, obesity, and eventual beta-cell dysfunction. selleckchem.comcapes.gov.brresearchgate.netnih.govbocsci.com This model is valuable for studying the long-term effects of potential antidiabetic agents. Chronic treatment with this compound in ZDF rats has been investigated to assess its effects on various metabolic parameters. selleckchem.comcapes.gov.brresearchgate.netnih.govbocsci.com These studies have shown that this compound treatment reduced levels of plasma glucose and glycated hemoglobin (HbA1c). selleckchem.comcapes.gov.brresearchgate.netnih.govbocsci.com Furthermore, this compound preserved glucose-stimulated insulin secretion and reduced urinary glucose excretion in ZDF rats. selleckchem.comcapes.gov.brresearchgate.netnih.govbocsci.com Morphological changes in pancreatic islets and renal distal tubules were also improved with this compound treatment in this model. selleckchem.comcapes.gov.brresearchgate.netnih.govbocsci.com

In Vivo Efficacy Findings in Rodent Models

| Animal Model | Treatment Duration | Key Findings |

| Streptozotocin-induced rats | Acute | Attenuated elevation of plasma glucose after glucose loading (improved postprandial hyperglycemia). selleckchem.comcapes.gov.brresearchgate.netnih.gov |

| ZDF rats | Chronic | Reduced plasma glucose and glycated hemoglobin levels. selleckchem.comcapes.gov.brresearchgate.netnih.govbocsci.com Preserved glucose-stimulated insulin secretion. selleckchem.comcapes.gov.brresearchgate.netnih.govbocsci.com Reduced urinary glucose excretion. selleckchem.comcapes.gov.brresearchgate.netnih.govbocsci.com Improved pancreatic islet and renal distal tubule morphology. selleckchem.comcapes.gov.brresearchgate.netnih.govbocsci.com Increased portal vein GLP-1 levels. selleckchem.comcapes.gov.brresearchgate.netnih.govbocsci.com |

Models for Intestinal Glucose Absorption Studies (e.g., Closed Loop Absorption Test)

To specifically assess the effect of this compound on intestinal glucose absorption, models such as the small intestine closed loop absorption test in normal rats have been employed. selleckchem.comcapes.gov.brresearchgate.net In this method, a segment of the small intestine is isolated to form a closed loop, into which glucose is introduced. The absorption of glucose from this loop is then measured in the presence or absence of this compound. Studies using this model have demonstrated that this compound inhibits the absorption of glucose from the small intestine. selleckchem.comcapes.gov.brresearchgate.net Importantly, these tests have shown that this compound inhibits the absorption of glucose but not that of fructose, highlighting its selectivity for glucose transport mediated by SGLT1. selleckchem.comcapes.gov.brresearchgate.net Following oral administration of starch along with this compound in normal rats, an increase in the residual content of glucose in the gastrointestinal tract was observed, further supporting its role in inhibiting intestinal glucose absorption. capes.gov.brresearchgate.netnih.gov The absorption of d-allose, which is mediated by SGLT1, was also blocked by this compound in rats. bocsci.com

Cardiovascular Disease Models (e.g., Myocardial Infarction, Pressure Overload)

Studies utilizing cardiovascular disease models, particularly those involving pressure overload-induced heart failure, have been instrumental in evaluating the effects of this compound on cardiac function and remodeling. Research has demonstrated that this compound can improve cardiac function and positively influence cardiac remodeling in models of pressure overload-induced heart failure. These beneficial effects include reductions in left ventricular hypertrophy and interstitial fibrosis. researchgate.netnih.govcenmed.com Furthermore, investigations have shown that this compound can reduce the mRNA expression levels of markers associated with cardiac stress and fibrosis, such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and collagen type I and III, in heart tissue. researchgate.netontosight.ai These findings suggest a role for this compound in mitigating the pathological changes associated with cardiac dysfunction in these models.

Tracer Absorption and Distribution Assessment

The absorption and distribution of this compound within the body have been assessed using tracer methodologies, such as studies employing [14C]-labeled this compound in animal models. These investigations provide crucial insights into the pharmacokinetic profile of the compound. Studies in rats using [14C]-KGA-2727 have detailed its absorption, distribution, metabolism, and excretion (ADME). nih.govuni.lu Analysis of tissue distribution revealed high concentrations of radioactivity in the small intestine, kidney, and liver following administration. nih.gov Conversely, low concentrations were observed in tissues such as the brain and heart. nih.gov The primary route of excretion was found to be via feces. uni.lu

Biochemical and Molecular Approaches for Pathway Elucidation

Biochemical and molecular techniques have been extensively applied to unravel the pathways influenced by this compound, providing a deeper understanding of its cellular and physiological effects.

Quantification of Glucose, Insulin, and Incretin Levels

Quantification of key metabolic hormones and substrates, including glucose, insulin, and incretin levels, is a fundamental approach in studying the effects of this compound, particularly given its role as an SGLT1 inhibitor which impacts glucose absorption. Studies have consistently shown that this compound treatment leads to improvements in postprandial hyperglycemia by attenuating the elevation of plasma glucose after glucose loading in diabetic rodent models. nih.gov Furthermore, this compound has been shown to increase the levels of the incretin hormones GLP-1 and GIP. jkchemical.comciteab.comnih.govwikipedia.orgucl.ac.uk These increases in incretin levels contribute to enhanced glucose-stimulated insulin secretion. nih.gov

The following table summarizes representative findings on the effects of this compound on glucose and incretin levels:

| Parameter | Model System | Observed Effect | Reference(s) |

| Postprandial Glucose | Streptozotocin-induced diabetic rats | Attenuated elevation | nih.gov |

| Plasma Glucose | Zucker diabetic fatty (ZDF) rats | Reduced levels | nih.gov |

| Glycated Hemoglobin | Zucker diabetic fatty (ZDF) rats | Reduced levels | nih.gov |

| GLP-1 Levels | Various animal models | Increased | jkchemical.comciteab.comnih.govwikipedia.orgucl.ac.uk |

| GIP Levels | Various animal models | Increased | jkchemical.comciteab.comnih.govwikipedia.orgucl.ac.uk |

| Insulin Secretion | Zucker diabetic fatty (ZDF) rats | Preserved glucose-stimulated | nih.gov |

Histological and Morphological Analysis of Target Organs

Histological and morphological analyses provide visual evidence of the effects of this compound on the structure of target organs, complementing biochemical and functional data. In cardiovascular studies, histological analysis of heart tissue from pressure overload models has revealed that this compound treatment reduces interstitial fibrosis. researchgate.net In the context of its antidiabetic effects, studies in Zucker diabetic fatty (ZDF) rats have shown that this compound treatment results in improved morphological changes in pancreatic islets and renal distal tubules. nih.gov

Molecular Profiling of Gene and Protein Expression (e.g., SGLT1, NOS1, MMP-2)

Molecular profiling techniques, such as the quantification of gene and protein expression, are employed to identify the specific molecular targets and downstream effectors of this compound. Investigations have focused on the expression of proteins related to its mechanism of action and its observed physiological effects. As a selective SGLT1 inhibitor, studies inherently involve assessing its interaction with SGLT1. nih.gov In cardiovascular models, this compound has been shown to reduce the mRNA expression of ANP, BNP, and collagen type I and III in the heart, indicating an impact on gene expression related to cardiac remodeling. researchgate.netontosight.ai Research has also explored the effects of this compound on the expression of other relevant proteins, such as NOS1.

Investigation of Intracellular Signaling Pathways (e.g., ERK1/2, p38 MAPK, JNK)

Investigation of intracellular signaling pathways is crucial for understanding the molecular mechanisms by which this compound exerts its effects. Studies exploring the cardiovascular benefits of this compound in models of heart failure have investigated the involvement of various signaling pathways in mediating the observed improvements in cardiac function and remodeling. researchgate.netontosight.ai These investigations aim to delineate the downstream signaling cascades that are modulated by this compound, potentially including pathways such as ERK1/2, p38 MAPK, and JNK, which are known to be involved in cardiac hypertrophy and fibrosis, to fully understand its therapeutic actions.

Future Directions and Therapeutic Potential of Kga-2727

Longitudinal Assessment of Efficacy and Safety Profiles in Advanced Preclinical Studies

Advanced preclinical studies are essential to comprehensively evaluate the long-term efficacy and safety of KGA-2727. Research in diabetic rodent models has shown that this compound can improve postprandial hyperglycemia by inhibiting intestinal glucose absorption selleck.co.jpselleckchem.comnih.govresearchgate.net. Chronic treatment with this compound in Zucker diabetic fatty (ZDF) rats has been shown to reduce plasma glucose and glycated hemoglobin levels, preserve glucose-stimulated insulin secretion, and improve morphological changes in pancreatic islets and renal distal tubules selleck.co.jpselleckchem.comnih.govresearchgate.net. These findings support the need for further longitudinal studies to confirm sustained efficacy and assess potential long-term effects on various organ systems.

Specifically, longitudinal assessments in advanced preclinical models should aim to:

Evaluate the sustained glycemic control and its impact on preventing or delaying the progression of diabetes-related complications.

Investigate the long-term effects on cardiovascular parameters, building upon the observed protective effects against myocardial infarction-induced ventricular remodeling and heart failure in mice nih.govdovepress.comresearchgate.netimrpress.commdpi.comnih.govfrontiersin.org.

Assess the impact on renal function and structure over extended periods, considering the observed improvements in renal distal tubules in preclinical models selleckchem.comresearchgate.net.

Gather detailed information on the pharmacokinetics and pharmacodynamics of this compound over time with chronic administration.

Although safety information is excluded from detailed discussion as per instructions, preclinical studies inherently involve assessing tolerance and any adverse findings over the study duration to inform future development.

Exploration of Additional Therapeutic Indications Beyond Diabetes and Cardiorenal Protection

While this compound has shown promise in diabetes and cardiorenal protection, the expression of SGLT1 in various tissues beyond the intestine and kidney suggests potential for exploring additional therapeutic indications imrpress.comescholarship.org. SGLT1 is expressed in the myocardium, brain, liver, lungs, pancreas, T cells, and endometrial cells imrpress.comescholarship.org.

Potential areas for future exploration include:

Cardiac-Specific Therapies: Given the high expression of SGLT1 in the myocardium and the observed cardioprotective effects of this compound in preclinical models, further research could focus on its potential as a cardiac-specific therapy for various heart conditions, independent of its glucose-lowering effects nih.govdovepress.comresearchgate.netimrpress.comnih.govmdpi.com.

Obesity: SGLT1 has been suggested to play a causative role in obesity, with increased intestinal expression leading to increased glucose absorption imrpress.com. Investigating this compound's impact on glucose absorption and its potential effects on body weight regulation could reveal its utility in obesity management.

Cancer Therapy: SGLT1 could potentially be a target in cancer therapy, as cancer cells can utilize glucose via SGLT1 imrpress.com. Exploring the effect of selective SGLT1 inhibition by this compound on glucose uptake by cancer cells and tumor growth could open new therapeutic avenues imrpress.com.

Functional Constipation: While mizagliflozin, another selective SGLT1 inhibitor, has been investigated for functional constipation, further research could explore if this compound shares similar effects by increasing intraluminal glucose and potentially influencing gut motility nih.gov.

Role as a Mechanistic Probe in Understanding SGLT1 Biology and Pathophysiology

This compound's high selectivity for SGLT1 makes it a valuable tool for elucidating the precise roles of SGLT1 in various physiological and pathophysiological processes selleck.co.jpselleckchem.comnih.govresearchgate.net. By selectively inhibiting SGLT1, researchers can better understand its contribution to glucose transport, cellular signaling, and disease development in different tissues where it is expressed.

Using this compound as a mechanistic probe can help to:

Differentiate the specific contributions of SGLT1 versus SGLT2 in glucose homeostasis and disease states.

Investigate the downstream signaling pathways activated or modulated by SGLT1 activity in various cell types, such as cardiomyocytes and enteroendocrine cells researchgate.netfrontiersin.org.

Explore the role of SGLT1 in conditions beyond diabetes, such as its potential involvement in neurological disorders or immune responses, given its expression in the brain and T cells imrpress.comescholarship.org.

Uncover the mechanisms by which SGLT1 inhibition exerts its observed cardioprotective effects, including its influence on oxidative stress, inflammation, fibrosis, and apoptosis in the heart nih.govdovepress.comfrontiersin.org.

Advanced Drug Design and Optimization Strategies for Enhanced SGLT1 Selectivity and Efficacy

Further drug design and optimization strategies are crucial to potentially enhance the SGLT1 selectivity and efficacy of this compound and related compounds. While this compound is reported as selective, ongoing efforts in medicinal chemistry can aim to improve its pharmacokinetic properties, tissue-specific targeting, and minimize potential off-target effects.

Strategies could include:

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies based on the pyrazole-O-glucoside structure of this compound can help identify key structural features responsible for SGLT1 binding and selectivity, guiding the synthesis of more potent and selective analogs acs.org.

Improving Oral Bioavailability and Tissue Distribution: Optimizing the physicochemical properties of this compound can enhance its oral absorption and ensure adequate distribution to target tissues while limiting exposure to non-target organs acs.org.

Designing Organ-Specific Delivery Systems: For indications requiring targeted SGLT1 inhibition in specific organs like the heart, developing organ-specific delivery systems could improve efficacy and reduce potential systemic effects.

Minimizing Metabolism to Active or Toxic Metabolites: Understanding the metabolic fate of this compound and designing analogs that are less prone to being metabolized into potentially undesirable compounds is important for improving safety and efficacy acs.org.

Potential for Combination Therapies in Complex Metabolic and Cardiovascular Disorders

Given the multifactorial nature of metabolic and cardiovascular disorders, exploring the potential of this compound in combination therapies is a promising future direction. Combining this compound with other therapeutic agents could offer synergistic benefits and address different aspects of these complex diseases.

Potential combination strategies include:

Combination with SGLT2 Inhibitors: While this compound is a selective SGLT1 inhibitor, combining it with SGLT2 inhibitors could provide a more comprehensive approach to glucose management by targeting both intestinal and renal glucose reabsorption nih.govdovepress.comimrpress.com. Dual SGLT1/SGLT2 inhibition has shown beneficial effects in clinical trials nih.govdovepress.com.

Combination with GLP-1 Receptor Agonists: this compound has been shown to increase GLP-1 levels in preclinical studies selleck.co.jpselleckchem.comresearchgate.netresearchgate.netphysiology.orguib.no. Combining it with GLP-1 receptor agonists could amplify the incretin effect, leading to improved glycemic control and potential additional benefits on weight and cardiovascular risk factors mdpi.com.

Combination with Existing Cardiovascular Medications: Exploring combinations of this compound with established cardiovascular therapies, such as ACE inhibitors, beta-blockers, or statins, could enhance cardioprotection and improve outcomes in patients with heart failure or ischemic heart disease frontiersin.org.

Combination with Anti-Obesity Medications: For patients with obesity and related metabolic complications, combining this compound with other anti-obesity agents could provide a more effective strategy for weight management and metabolic improvement.

Q & A

Q. What is the molecular mechanism of KGA-2727 as a selective SGLT1 inhibitor, and how does its selectivity ratio compare across species?

this compound competitively inhibits SGLT1 by binding to the glucose-binding site, as demonstrated by linear Dixon plot kinetics for human and rat isoforms . Its selectivity ratios (SGLT2/SGLT1 Ki values) are 140-fold (human) and 390-fold (rat), indicating species-specific binding affinity differences. Key parameters include:

Q. Which preclinical models are validated for studying this compound's antidiabetic efficacy?

- Streptozotocin (STZ)-induced diabetic rats : Acute this compound administration reduces postprandial hyperglycemia in oral glucose tolerance tests (OGTTs) by inhibiting intestinal glucose absorption .

- Zucker diabetic fatty (ZDF) rats : Chronic treatment lowers plasma glucose, glycated hemoglobin (HbA1c), and improves pancreatic islet morphology . Methodological Insight: Pair OGTTs with histopathological analysis of pancreatic/renal tissues to assess long-term metabolic and structural outcomes .

Q. How does this compound modulate glucose-stimulated insulin secretion (GSIS) in diabetic models?

Chronic this compound treatment preserves GSIS in ZDF rats by reducing glucotoxicity, as evidenced by sustained insulin secretion during glucose challenges . This contrasts with SGLT2 inhibitors, which may impair GSIS due to urinary glucose excretion.

Advanced Research Questions

Q. What experimental evidence supports the competitive inhibition kinetics of this compound across SGLT isoforms?

Dixon plot analysis in recombinant SGLT-expressing cells shows linear inhibition for both human SGLT1 and SGLT2, confirming competitive binding. However, the higher Ki for SGLT2 (e.g., human SGLT2 Ki = ~13,636 nM) underscores isoform specificity . Methodological Insight: Use methyl-D-glucopyranoside (AMG) uptake assays with varying inhibitor concentrations to generate Dixon plots .

Q. How do acute vs. chronic this compound treatments differentially impact renal and pancreatic morphology?

- Acute : No direct renal effects observed in STZ rats, as this compound primarily targets intestinal SGLT1 .

- Chronic : In ZDF rats, improved renal distal tubule morphology and reduced urinary glucose output occur due to systemic glycemic control . Pancreatic islet preservation correlates with enhanced β-cell function . Methodological Insight: Combine longitudinal plasma glucose monitoring with immunohistochemistry to track tissue-specific outcomes.

Q. What are the limitations of current in vitro models for studying this compound's translational potential?

- Recombinant SGLT overexpression systems may not fully replicate in vivo transporter density or post-translational modifications .

- Rodent SGLT1 exhibits higher inhibitor affinity (rat Ki = 43.5 nM) than human SGLT1 (Ki = 97.4 nM), complicating cross-species extrapolation . Methodological Insight: Validate findings in human intestinal organoids or primary enterocyte cultures to bridge preclinical and clinical gaps.

Q. How does this compound influence glucagon-like peptide-1 (GLP-1) levels, and what are the implications for diabetes therapy?

Chronic this compound administration elevates portal vein GLP-1 in ZDF rats, likely due to delayed intestinal glucose absorption and enhanced L-cell stimulation . This dual action (SGLT1 inhibition + GLP-1 elevation) may synergize with GLP-1 receptor agonists in combinatorial therapies.

Methodological Challenges and Contradictions

Q. Why do selectivity ratios for this compound vary between human and rat SGLT2?

The 390-fold selectivity in rats vs. 140-fold in humans suggests structural differences in SGLT2’s inhibitor-binding domain. Molecular docking studies are needed to clarify these disparities .

Q. How robust is the evidence for this compound's cardioprotective effects in diabetic models?

A 2020 study reported reduced myocardial infarction-induced ventricular remodeling in mice pretreated with this compound, possibly via improved glycemic control . However, this finding requires validation in larger models with direct cardiac SGLT1 expression analysis.

Tables for Key Data

| Parameter | Human SGLT1 | Rat SGLT1 | Human SGLT2 | Rat SGLT2 |

|---|---|---|---|---|

| Ki (nM) | 97.4 | 43.5 | ~13,636 | ~16,965 |

| Selectivity Ratio (SGLT2/SGLT1) | 140 | 390 | — | — |

| Source: |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.